molecular formula C13H17ClN2O2 B6234282 tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate CAS No. 1525035-31-7

tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate

Cat. No.: B6234282
CAS No.: 1525035-31-7
M. Wt: 268.7
InChI Key:
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Description

tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate typically involves multiple steps starting from commercially available materials. One common method involves the Fischer indole synthesis, where a ketone reacts with phenylhydrazine under acidic conditions to form the indole core .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

tert-Butyl 3-amino-6-chloro-2,3-dihydro-1H-indole-1-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

1525035-31-7

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.7

Purity

95

Origin of Product

United States

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